molecular formula C15H14N2O3S B457546 N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide

Cat. No.: B457546
M. Wt: 302.4g/mol
InChI Key: FQTGNOWGTSPWLJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 5-methyl-2-furoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is unique due to its specific combination of the benzothiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C15H14N2O3S/c1-3-19-10-5-6-11-13(8-10)21-15(16-11)17-14(18)12-7-4-9(2)20-12/h4-8H,3H2,1-2H3,(H,16,17,18)

InChI Key

FQTGNOWGTSPWLJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C

solubility

0.6 [ug/mL]

Origin of Product

United States

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